molecular formula C19H20N4O6 B7720216 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)-2-nitroaniline

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)-2-nitroaniline

Cat. No.: B7720216
M. Wt: 400.4 g/mol
InChI Key: SOBARJMBUNVLJJ-UHFFFAOYSA-N
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Description

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)-2-nitroaniline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an oxadiazole ring, a nitro group, and multiple methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)-2-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the oxadiazole ring through a cyclization reaction involving a hydrazide and a nitrile compound. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy groups can result in various substituted derivatives with different functional groups.

Scientific Research Applications

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)-2-nitroaniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring and methoxy groups also contribute to its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-propionic acid: Shares the dimethoxyphenyl moiety but lacks the oxadiazole ring and nitro group.

    4-(3,4-Dimethoxyphenyl)-3-buten-2-one: Contains the dimethoxyphenyl group but differs in the overall structure and functional groups.

    1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: Similar in having methoxy groups but differs significantly in the core structure and functional groups.

Uniqueness

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)-2-nitroaniline is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6/c1-26-9-8-20-14-6-4-13(10-15(14)23(24)25)19-21-18(22-29-19)12-5-7-16(27-2)17(11-12)28-3/h4-7,10-11,20H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBARJMBUNVLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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